molecular formula C10H7Cl3O3 B1321358 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid CAS No. 62903-19-9

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid

Cat. No. B1321358
CAS RN: 62903-19-9
M. Wt: 281.5 g/mol
InChI Key: AUEWPFHIMKARPQ-UHFFFAOYSA-N
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Description

The compound of interest, 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, is a chlorinated aromatic compound that is structurally related to various other compounds studied for their potential biological activities and chemical properties. While the specific compound is not directly mentioned in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, suggesting a potential for biological activity and interesting chemical properties.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from chlorinated aromatic precursors. For instance, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid reacted with antipyrin to yield a butanoic acid derivative, which was further reacted to produce pyridazinone derivatives and other heterocyclic compounds with potential biological activity . Similarly, 3,4,5-trichloropicolinic acid was synthesized from 4-chloro-pyridin-2-amine through a series of reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis . These methods could potentially be adapted for the synthesis of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was solved, revealing intermolecular hydrogen bonds that link the molecules into chains . Similarly, the structure of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid was confirmed by FT-IR, NMR, and X-ray structural analysis, showing intramolecular hydrogen bonds and a dendrimer-like crystal structure . These studies provide insights into the potential molecular structure of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid.

Chemical Reactions Analysis

The reactivity of chlorinated aromatic compounds can lead to the formation of various heterocyclic structures. For instance, the reaction of a chloropyridazine derivative with different amines and hydrazines has been described, leading to the formation of new compounds with antimicrobial and antifungal activities . The synthesis of diastereomeric 4-amino- and 4-hydroxy-3-(p-chlorophenyl)-valeric acids from 3-(p-chlorophenyl)-4-oxo-valeric acid also illustrates the versatility of such chlorinated precursors in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated aromatic compounds are often characterized by spectroscopic methods. The FT-IR, NMR, and X-ray diffraction studies provide detailed information on the molecular conformation and stability of these compounds . The thermal stability, hyperpolarizability, and molecular electrostatic potential of these compounds have also been analyzed, offering a deeper understanding of their chemical behavior . These analyses are relevant for predicting the properties of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid.

Scientific Research Applications

Corrosion Inhibition

One significant application of derivatives similar to 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid is in the field of corrosion inhibition. Studies have demonstrated the effectiveness of various 4H-triazole derivatives, including compounds structurally related to 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, in protecting mild steel against corrosion in hydrochloric acid solutions. These derivatives show significant inhibitory efficiency, influenced by the type and nature of the substituents in the inhibitor molecule. For instance, 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole (4-MTHT) exhibited an inhibition efficiency of up to 99.6% in specific concentrations (Bentiss et al., 2007).

Biosynthesis Studies

In the biosynthesis of natural compounds, 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid and its related compounds have been found to play a role. For example, 4-(2′-Carboxyphenyl)-4-oxobutyric acid has been detected as an intermediate in the biosynthesis of lawsone in Impatiens balsamina, suggesting the importance of such compounds in natural biosynthetic pathways (Grotzinger & Campbell, 1974).

Molecular Modeling and Biological Activities

Studies involving molecular docking, vibrational, structural, electronic, and optical investigations of derivatives closely related to 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid have been conducted. These studies provide insights into the stability, reactivity, and potential biological activities of such compounds. For instance, investigations on derivatives like 4-[(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid have suggested their suitability as nonlinear optical materials and their potential in pharmacological applications (Vanasundari et al., 2018).

Synthesis of Heterocyclic Compounds

Derivatives of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid have been utilized in the synthesis of various heterocyclic compounds with expected biological activity. These synthesis processes involve reactions with different reagents to produce compounds like pyridazinone derivatives, indicating the utility of 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid in the creation of potentially biologically active molecules (Sayed et al., 2003).

Polymer Synthesis

The electrochemical polymerization of compounds similar to 4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid, such as 4-(3-pyrrolyl)-4-oxobutyric acid, has been explored for the production of electroactive polymers and copolymers. This highlights another important application in the field of material science and engineering (Too et al., 1993).

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. It could potentially be explored for various uses depending on its reactivity, stability, and any biological activity it may have .

properties

IUPAC Name

4-oxo-4-(3,4,5-trichlorophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3O3/c11-6-3-5(4-7(12)10(6)13)8(14)1-2-9(15)16/h3-4H,1-2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUEWPFHIMKARPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70613247
Record name 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,5-Trichlorophenyl)-4-oxobutyric acid

CAS RN

62903-19-9
Record name 3,4,5-Trichloro-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62903-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-4-(3,4,5-trichlorophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70613247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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